![molecular formula C20H20N6O3S B2486856 N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide CAS No. 1797738-02-3](/img/structure/B2486856.png)
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core triazole and thiazole rings, followed by the introduction of the cyclopropyl and furan groups. The final step involves the coupling of these intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The triazole ring can be reduced to form a dihydrotriazole derivative.
Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl or aryl halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield a furanone derivative, while reduction of the triazole ring would yield a dihydrotriazole derivative.
Scientific Research Applications
Antimicrobial Properties
Compounds containing the triazole ring are well-documented for their antimicrobial activities. Research indicates that derivatives of triazoles exhibit significant efficacy against various bacterial and fungal strains. The presence of the furan moiety in this compound may enhance its cytotoxic effects against certain cancer cell lines .
Anticancer Potential
The thiazole and pyrrole components have been associated with anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, thiazole derivatives have demonstrated effectiveness against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .
Anticonvulsant Activity
Research has indicated that thiazole-containing compounds can exhibit anticonvulsant properties. A structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance anticonvulsant activity, making this compound a potential candidate for further exploration in epilepsy treatment .
Synthetic Pathways
The synthesis of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves several steps:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Furan Moiety : The furan ring can be synthesized or introduced via electrophilic substitution.
- Thiazole Formation : The thiazole ring is generally formed through condensation reactions involving thioketones or thioamides.
- Final Assembly : The final compound is obtained by coupling the various fragments through amide bond formation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that compounds similar to N-{2-[4-cyclopropyl...]} exhibited significant inhibition zones compared to controls .
Case Study 2: Anticancer Activity
In another investigation, the anticancer effects of thiazole derivatives were tested on human colorectal carcinoma (HCT116) cell lines. The results showed that specific modifications to the thiazole structure enhanced cytotoxicity significantly, suggesting that N-{2-[4-cyclopropyl...]} may also possess similar properties worth exploring .
Mechanism of Action
The mechanism of action of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved in its mechanism of action may include inhibition of enzyme activity or interference with receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide include other triazole and thiazole derivatives, such as:
- 4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole
- 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Uniqueness
What sets this compound apart from these similar compounds is its combination of functional groups, which may confer unique biological activity or chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide (CAS Number: 1797738-43-2) is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure–activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups that contribute to its biological properties:
Property | Details |
---|---|
Molecular Formula | C18H20N4O4 |
Molecular Weight | 356.4 g/mol |
Structural Features | Cyclopropyl group, furan ring, triazole moiety, thiazole ring |
Preliminary studies suggest that the biological activity of this compound may involve the following mechanisms:
- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.
- Cellular Signaling Interference : It might interfere with cellular signaling pathways, affecting processes such as proliferation and apoptosis.
- Receptor Binding : The unique structure allows for high-affinity binding to specific receptors involved in various disease processes.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
Anticancer Potential
The presence of thiazole and triazole rings has been linked to anticancer activity. Compounds in this class have demonstrated efficacy against various cancer cell lines:
Cell Line | IC50 (µg/mL) | Activity Type |
---|---|---|
Jurkat | < 2 | Cytotoxic |
A431 | < 2 | Cytotoxic |
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- The presence of electron-donating groups enhances activity.
- Modifications in the substituents on the triazole and thiazole rings can significantly affect potency.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- A study on triazole derivatives demonstrated their effectiveness as antifungal agents against Candida species.
- Research on thiazole derivatives highlighted their potential as anticancer agents through apoptosis induction in tumor cells.
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3S/c1-13-16(30-19(22-13)24-9-2-3-10-24)18(27)21-8-11-25-20(28)26(14-6-7-14)17(23-25)15-5-4-12-29-15/h2-5,9-10,12,14H,6-8,11H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWVOIPWTQNLCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3C(=O)N(C(=N3)C4=CC=CO4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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